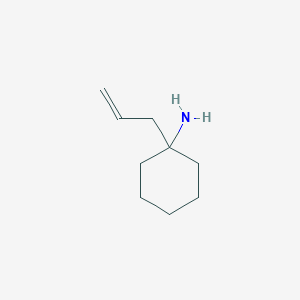

1-(prop-2-en-1-yl)cyclohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(prop-2-en-1-yl)cyclohexan-1-amine is an organic compound belonging to the class of aliphatic amines It is characterized by the presence of an allyl group attached to the nitrogen atom of a cyclohexane ring

Mecanismo De Acción

Target of Action

It’s structurally similar to cyclohexylamine , which is a building block for pharmaceuticals such as mucolytics, analgesics, and bronchodilators . Therefore, it’s plausible that 1-Allyl-1-aminocyclohexane may interact with similar targets.

Mode of Action

Allylic amines, which include 1-allyl-1-aminocyclohexane, are known to undergo allylic substitution reactions . These reactions involve the replacement of a substituent, often a hydrogen atom, at the allylic position of a molecule . The resulting products can have different biological activities depending on the nature of the substituent and the specific biochemical context.

Biochemical Pathways

Allylic amines are known to be involved in the construction of nitrogen-based heterocyclic compounds . These compounds play crucial roles in many biochemical pathways and are key components of many biologically active molecules.

Pharmacokinetics

Cyclohexylamine, a structurally similar compound, is known to be miscible with water , suggesting that 1-Allyl-1-aminocyclohexane may also have good water solubility, which could influence its absorption and distribution in the body.

Result of Action

Cyclohexylamine is used as a precursor to sulfenamide-based reagents used as accelerators for vulcanization , suggesting that 1-Allyl-1-aminocyclohexane may also have industrial applications.

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds can interact with enzymes, proteins, and other biomolecules . The nature of these interactions can vary, often depending on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Based on its structure, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 1-Allyl-1-aminocyclohexane in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Métodos De Preparación

1-(prop-2-en-1-yl)cyclohexan-1-amine can be synthesized through several methods. One common approach involves the allylation of cyclohexylidenamines. The general method for the preparation involves dissolving cyclohexylidenamines in anhydrous ether and adding them to a suspension of allyl magnesium bromide in ether . This reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Another method involves the catalytic reduction of aniline at high temperature and pressure using nickel or cobalt as a catalyst . This method is often employed in industrial settings due to its efficiency and scalability.

Análisis De Reacciones Químicas

1-(prop-2-en-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert 1-allyl-1-aminocyclohexane to its corresponding amines. Hydrogenation using palladium on carbon is a typical method.

Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles. Common reagents include alkyl halides and alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines.

Aplicaciones Científicas De Investigación

1-(prop-2-en-1-yl)cyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology: The compound’s potential biological activity is of interest in the study of enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with analgesic and anti-inflammatory properties.

Industry: It is used in the production of polymers and other industrial chemicals due to its reactivity and stability.

Comparación Con Compuestos Similares

Actividad Biológica

1-(prop-2-en-1-yl)cyclohexan-1-amine, also known as 2-(prop-2-en-1-yl)cyclohexan-1-amine, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexane ring substituted with an allyl group, which may influence its interactions with biological targets. Research into its biological activity has revealed various mechanisms of action and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The allyl group enhances binding affinity to certain molecular targets, which may lead to modulation of various biological pathways. The exact mechanisms can vary depending on the specific application, but some notable interactions include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Anticancer Potential

Recent studies have investigated the potential of this compound as an anticancer agent. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25 ± 5 |

| This compound | PC-3 | 30 ± 3 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of 1-(prop-2-en-1-yl)cyclohexan-1-amines. Preliminary studies indicate that it possesses moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are shown below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

This antimicrobial effect may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Case Studies

Several case studies have highlighted the biological activity of 1-(prop-2-en-1-yl)cyclohexan-1-amines:

- Inhibition of Cancer Cell Proliferation : A study reported that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, with a corresponding increase in apoptosis markers such as caspase activation.

- Synergistic Effects with Other Drugs : Research has shown that combining 1-(prop-2-en-1-yl)cyclohexan-1-amines with established chemotherapeutics enhances their efficacy, suggesting potential for use in combination therapies.

- Mechanistic Studies : Molecular docking studies indicated that the compound binds effectively to active sites of target proteins involved in cancer progression, providing insights into its mechanism of action.

Propiedades

IUPAC Name |

1-prop-2-enylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-6-9(10)7-4-3-5-8-9/h2H,1,3-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTYLLMGHVPBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.